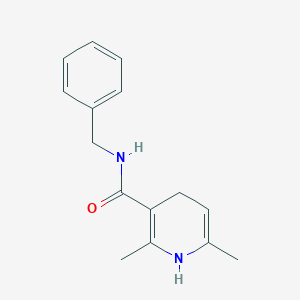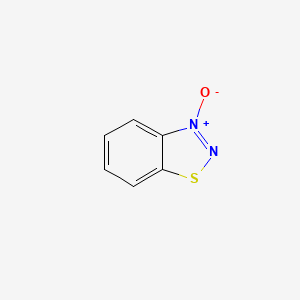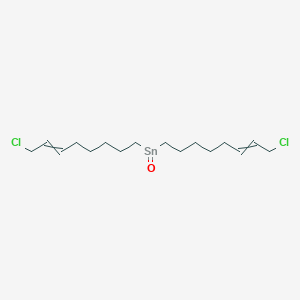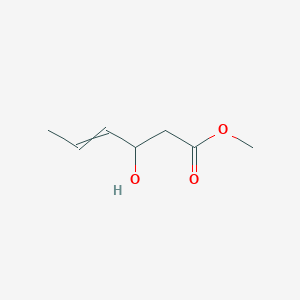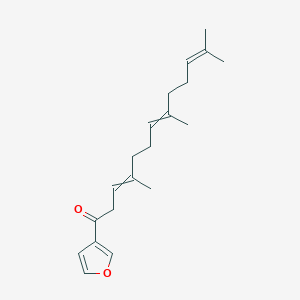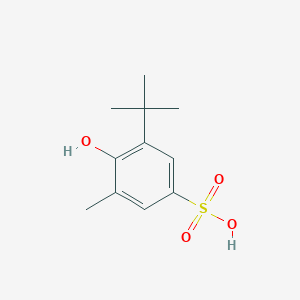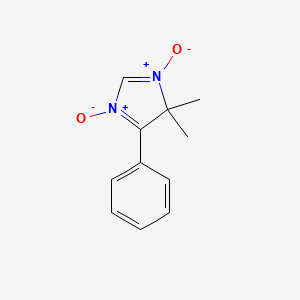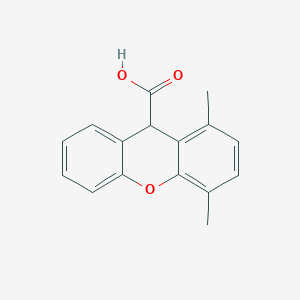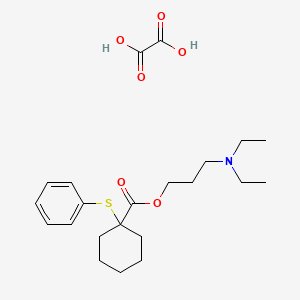
3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid is a complex organic compound with a unique structure that combines a diethylamino group, a phenylsulfanyl group, and a cyclohexane carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexane carboxylate core. This can be achieved through a Friedel-Crafts acylation reaction, where cyclohexane is reacted with an acyl chloride in the presence of a Lewis acid catalyst . The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol is reacted with an appropriate leaving group on the cyclohexane ring . The diethylamino group is then added through a reductive amination reaction, where a diethylamine is reacted with an aldehyde or ketone intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. The phenylsulfanyl group may contribute to the compound’s biological activity by interacting with enzymes and proteins . The overall effect of the compound is determined by the combined actions of its functional groups on various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diethylamino)propyl 1-phenylsulfanylcyclohexanecarboxylate ethanedioate
- 3-(Diethylamino)propyl 1-(phenylsulfanyl)cyclohexanecarboxylate
Uniqueness
3-(Diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a diethylamino group and a phenylsulfanyl group on the cyclohexane ring allows for diverse chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
101329-96-8 |
|---|---|
Formule moléculaire |
C22H33NO6S |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
3-(diethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H31NO2S.C2H2O4/c1-3-21(4-2)16-11-17-23-19(22)20(14-9-6-10-15-20)24-18-12-7-5-8-13-18;3-1(4)2(5)6/h5,7-8,12-13H,3-4,6,9-11,14-17H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
XGVFCCYFFYQHTD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



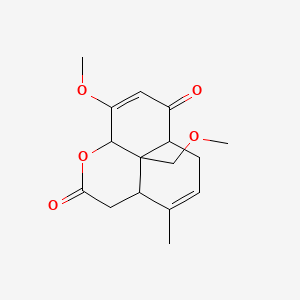

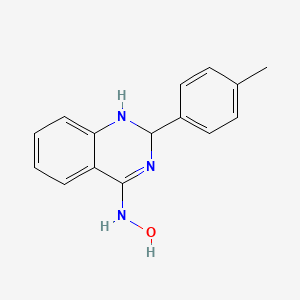
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
